molecular formula C46H40O6 B13841504 Adapalene Dimer Impurity

Adapalene Dimer Impurity

Cat. No.: B13841504
M. Wt: 688.8 g/mol
InChI Key: KTKWBKKFGAIHTE-XGWZSWAJSA-N
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Description

Adapalene Dimer Impurity is a byproduct formed during the synthesis of Adapalene, a third-generation topical retinoid primarily used in the treatment of acne vulgaris. This impurity is of significant interest due to its potential impact on the efficacy and safety of the final pharmaceutical product. Understanding the properties, synthesis, and reactions of this compound is crucial for ensuring the quality and stability of Adapalene formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adapalene Dimer Impurity typically involves the reaction of Adapalene under specific conditions that promote dimerization. This can occur during the manufacturing process or as a result of degradation over time. The reaction conditions often include the use of solvents like tetrahydrofuran and dimethyl sulfoxide, with sonication to facilitate dissolution .

Industrial Production Methods

In an industrial setting, the production of this compound is generally minimized through careful control of reaction conditions and purification processes. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Adapalene Dimer Impurity can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidative conditions can lead to the formation of additional degradation products.

    Reduction: Reductive conditions may break down the dimer into its monomeric components.

    Substitution: Certain reagents can substitute functional groups within the dimer structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a variety of oxygenated derivatives, while reduction can yield simpler hydrocarbon structures .

Scientific Research Applications

Adapalene Dimer Impurity has several applications in scientific research:

Mechanism of Action

The mechanism of action of Adapalene Dimer Impurity is not as well-studied as that of Adapalene itself. it is believed to interact with similar molecular targets, such as retinoic acid receptors, potentially affecting cellular processes like differentiation and proliferation. The exact pathways and molecular interactions involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adapalene Dimer Impurity is unique due to its formation during the synthesis and degradation of Adapalene. Its presence can influence the stability and efficacy of Adapalene formulations, making it a critical factor in pharmaceutical quality control .

Properties

Molecular Formula

C46H40O6

Molecular Weight

688.8 g/mol

IUPAC Name

6-[3-[(2R,5S,7R)-1-[5-(6-carboxynaphthalen-2-yl)-2-methoxyphenyl]-2-adamantyl]-4-methoxyphenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C46H40O6/c1-51-41-13-11-34(30-3-5-32-20-36(44(47)48)9-7-28(32)18-30)22-39(41)43-38-16-26-15-27(17-38)25-46(43,24-26)40-23-35(12-14-42(40)52-2)31-4-6-33-21-37(45(49)50)10-8-29(33)19-31/h3-14,18-23,26-27,38,43H,15-17,24-25H2,1-2H3,(H,47,48)(H,49,50)/t26-,27+,38?,43-,46?/m0/s1

InChI Key

KTKWBKKFGAIHTE-XGWZSWAJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)[C@@H]4C5C[C@H]6C[C@@H](C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C4C5CC6CC(C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC

Origin of Product

United States

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